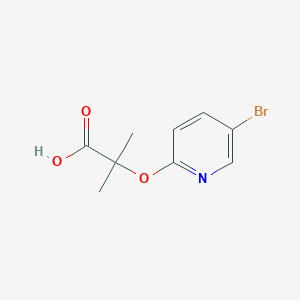
2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid typically involves the reaction of 5-bromopyridin-2-ol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 5-bromopyridin-2-ol attacks the carbon atom of the bromo group in 2-bromo-2-methylpropanoic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-Bromopyridin-2-yl)oxy)acetic acid: Similar structure but with an acetic acid moiety instead of a methylpropanoic acid moiety.
2-(5-Bromopyridin-2-yl)acetonitrile: Contains a nitrile group instead of a carboxylic acid group.
Uniqueness
2-((5-Bromopyridin-2-yl)oxy)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylpropanoic acid moiety can influence its solubility, stability, and interaction with other molecules.
Propiedades
Fórmula molecular |
C9H10BrNO3 |
|---|---|
Peso molecular |
260.08 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-2-yl)oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c1-9(2,8(12)13)14-7-4-3-6(10)5-11-7/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
LJLFXXCGBSFJLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)OC1=NC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


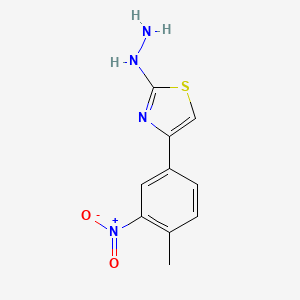
![3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione](/img/structure/B15052958.png)
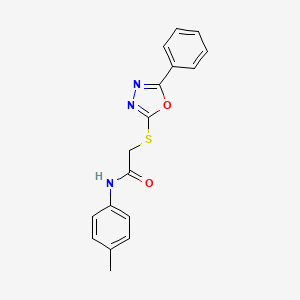
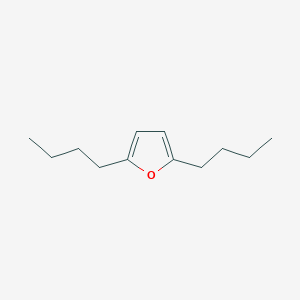
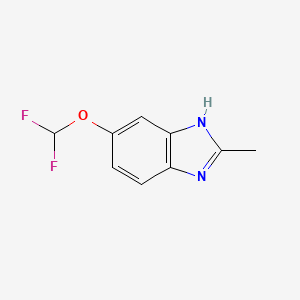
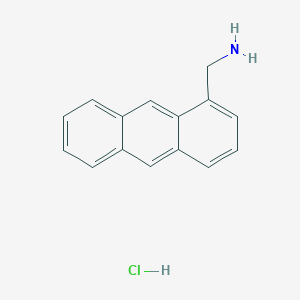
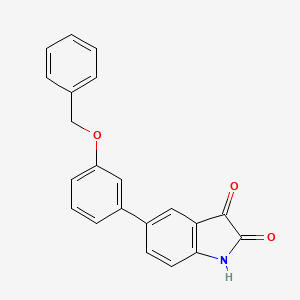
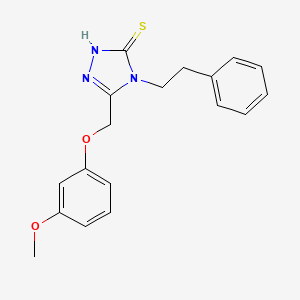
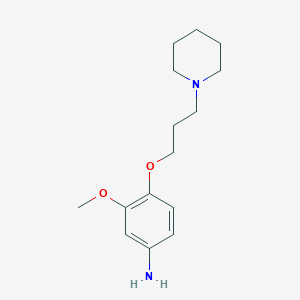

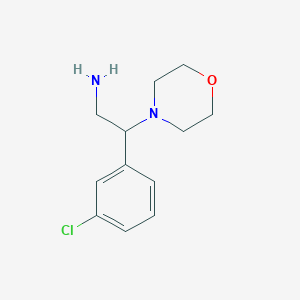

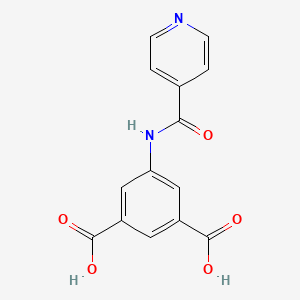
![3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
